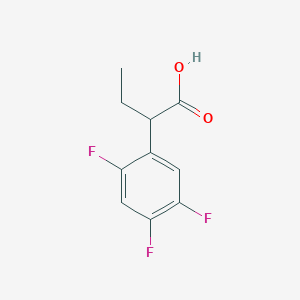

2-(2,4,5-Trifluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2-(2,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

DJXSYWKHBQVAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1F)F)F)C(=O)O |

Origin of Product |

United States |

Contextual Relevance of Fluorinated Butanoic Acid Scaffolds in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates. nih.gov Fluorinated scaffolds, such as the one found in 2-(2,4,5-Trifluorophenyl)butanoic acid, are of particular interest due to the unique physicochemical properties that fluorine atoms impart.

The introduction of fluorine can modulate the acidity (pKa) of nearby functional groups, which in turn influences a molecule's bioavailability and its ability to bind to target receptors. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This enhanced stability is a highly desirable trait in drug design. The presence of fluorine also affects a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, while trifluoromethyl groups can reduce lipophilicity, fluoro-arenes tend to be more lipophilic. nih.gov The strategic placement of fluorine atoms, as seen in the 2,4,5-trifluoro substitution pattern, allows for fine-tuning these properties. The success of this strategy is evident in the pharmaceutical market, where approximately 20% of all medicines are fluorinated. nih.gov

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorine Introduction | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking oxidative metabolism. | mdpi.com |

| Binding Affinity | Can be enhanced by modulating the pKa of nearby functional groups. | nih.gov |

| Bioavailability | Improved through modification of electronic properties and membrane permeability. | nih.gov |

| Lipophilicity | Can be tuned; fluoro-arenes are generally more lipophilic. | nih.gov |

Strategic Significance of Aryl Substituted Butanoic Acids As Synthetic Intermediates

Aryl-substituted alkanoic acids are foundational building blocks in organic synthesis, valued for their versatility and utility in constructing more complex molecular architectures. asianpubs.orgchemistryviews.org These compounds serve as crucial starting materials and intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. asianpubs.org

The strategic importance of this structural class is highlighted by the synthesis of several modern drugs. For instance, a related compound, 2,4,5-trifluorophenylacetic acid, is a key intermediate in the synthesis of Sitagliptin (B1680988), a widely used medication for type 2 diabetes. google.com Similarly, the synthesis of the anticancer drug Alectinib has been developed using 4-(4-methoxyphenyl)butyric acid as a starting material. acs.org These examples underscore the value of the aryl-alkanoic acid motif as a reliable anchor point for building intricate molecular frameworks. The carboxylic acid group itself is highly versatile, readily undergoing transformations into other functional groups such as esters, amides, and nitriles, further expanding its synthetic utility. chemistryviews.orgbyjus.com The trifluorophenyl moiety in 2-(2,4,5-Trifluorophenyl)butanoic acid provides a stable, electron-withdrawing aromatic ring that can participate in various coupling reactions, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

Table 2: Examples of Aryl-Alkanoic Acids as Key Synthetic Intermediates

| Intermediate | Drug Synthesized | Therapeutic Area | Reference |

|---|---|---|---|

| 2,4,5-Trifluorophenylacetic acid | Sitagliptin | Type 2 Diabetes | google.com |

| 4-(4-Methoxyphenyl)butyric acid | Alectinib | Non-Small Cell Lung Cancer | acs.org |

| 4-Aminobenzoic acid derivatives | Various Bio-dynamic Agents | General Therapeutics | asianpubs.org |

Computational Chemistry and Theoretical Investigations of 2 2,4,5 Trifluorophenyl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for studying molecules of this size. These calculations provide detailed information about the geometric and electronic properties of 2-(2,4,5-Trifluorophenyl)butanoic acid.

Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This is critical because the molecule's conformation—the spatial arrangement of its atoms—is flexible due to the rotatable single bonds in the butanoic acid chain and its connection to the trifluorophenyl ring.

Illustrative data from a hypothetical geometric optimization is presented below. This data represents the kind of information obtained from such a calculation.

Table 1: Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C(carboxyl)-C(alpha) | 1.53 | - | - |

| Bond Length | C(alpha)-C(phenyl) | 1.51 | - | - |

| Bond Length | C(alpha)-H | 1.09 | - | - |

| Bond Length | C(phenyl)-F | 1.35 | - | - |

| Bond Angle | O-C-O (carboxyl) | - | 124.5 | - |

| Bond Angle | C(phenyl)-C(alpha)-C(carboxyl) | - | 110.8 | - |

| Dihedral Angle | C(phenyl)-C(alpha)-C(carboxyl)-O | - | - | 155.0 |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. bccampus.ca DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich trifluorophenyl ring, while the LUMO may be distributed over the carboxylic acid group. The strong electron-withdrawing nature of the fluorine atoms significantly influences the energy levels of these orbitals.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Primarily located on the trifluorophenyl ring (π-system) |

| LUMO | -1.20 | Primarily located on the π* orbital of the carboxyl group |

| HOMO-1 | -8.50 | Located on the butanoic acid chain and phenyl ring σ-bonds |

| LUMO+1 | -0.55 | Distributed across the trifluorophenyl ring |

| Energy Gap (LUMO-HOMO) | 6.65 | Indicator of high kinetic stability |

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the experimental characterization of the molecule. unair.ac.idscm.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The predicted shifts for this compound would show distinct signals for the protons and carbons in the butanoic acid chain and the trifluorophenyl ring, with the fluorine atoms causing characteristic splitting patterns and shifts in adjacent nuclei.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of experimental vibrational bands to specific functional groups. For this molecule, characteristic peaks would be predicted for the O-H and C=O stretching of the carboxylic acid group, C-H stretches of the aliphatic chain, and C-F and C=C stretching modes of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis spectrum. researchgate.net The calculations would likely predict π → π* transitions associated with the trifluorophenyl ring as the most significant absorptions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Peak/Shift | Assignment |

| ¹³C NMR | ~175 ppm | Carbonyl carbon (COOH) |

| ¹H NMR | ~12.0 ppm | Carboxylic acid proton (COOH) |

| IR | ~1710 cm⁻¹ | C=O stretching vibration |

| IR | ~3000-3300 cm⁻¹ | O-H stretching vibration (broad) |

| IR | ~1250 cm⁻¹ | C-F stretching vibration |

| UV-Vis | λmax ≈ 265 nm | π → π* transition of the trifluorophenyl ring |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape at a given temperature. nih.gov

For this compound, an MD simulation would reveal how the molecule flexes, rotates, and changes its shape in a solvent environment. This is crucial for understanding how the molecule might interact with biological targets, as its flexibility allows it to adopt different conformations upon binding. The simulation would map the accessible conformations and the energy barriers between them, providing a dynamic view that complements the static picture from DFT. nih.govnih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound. Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps and Fukui functions, can identify the most likely sites for electrophilic and nucleophilic attack.

An MEP map would visualize the electron density distribution, showing electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions. For this molecule, the oxygen atoms of the carboxyl group would be regions of negative potential, while the acidic proton and the carbon atoms attached to the fluorine atoms would be regions of positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Structure-Activity Relationship (SAR) Modeling for Potential Biological Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netjocpr.com Although direct biological activity data for this compound is scarce, its derivatives are known to be key intermediates in the synthesis of important pharmaceuticals, such as Sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. chemicalbook.comlookchem.com

SAR modeling for this class of compounds would involve synthesizing and testing a series of analogues with modifications to both the trifluorophenyl ring and the butanoic acid side chain. Computational QSAR models could then be built to identify the key structural features required for biological activity. mdpi.com For example, a 3D-QSAR study could reveal the importance of the steric and electrostatic fields generated by the trifluoro-substituted ring for optimal binding to a target enzyme. Such models can guide the design of new, more potent analogues by predicting their activity before they are synthesized, thus accelerating the drug discovery process. researchgate.net

Applications and Research Directions of 2 2,4,5 Trifluorophenyl Butanoic Acid Derivatives in Advanced Chemical Research

Development of Novel Pharmaceutical Intermediates and Lead Compounds

Derivatives of 2-(2,4,5-trifluorophenyl)butanoic acid are crucial building blocks in the synthesis of pharmacologically active compounds, particularly in the realm of metabolic disorders. The trifluorinated phenyl ring is a key feature that can enhance the binding affinity and specificity of these molecules to their biological targets.

Design of Inhibitors Targeting Specific Enzyme Classes

The most prominent application of this compound derivatives is in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors. The (R)-enantiomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical intermediate in the synthesis of sitagliptin (B1680988), a widely prescribed medication for type 2 diabetes. Sitagliptin functions by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control.

The 2,4,5-trifluorophenyl group plays a crucial role in the high potency and selectivity of sitagliptin by engaging in favorable interactions within the active site of the DPP-4 enzyme. While the research landscape is dominated by DPP-4 inhibitors, the inherent properties of the trifluorophenyl moiety suggest that derivatives of this compound could be explored as inhibitors for other enzyme classes where hydrophobic and halogen bonding interactions are key to binding. However, current research has largely focused on the optimization of DPP-4 inhibitors.

Analog Generation for Enhanced Potency and Selectivity

A notable example is the development of neogliptin, a novel DPP-4 inhibitor. This compound incorporates the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core, substituted with a bicyclic amino moiety (2-aza-bicyclo[2.2.1]heptane). Molecular modeling and subsequent synthesis revealed that neogliptin is a more potent DPP-4 inhibitor than both sitagliptin and vildagliptin, with an IC50 value of 16.8 ± 2.2 nM. This enhanced potency is attributed to optimized interactions with key residues in the active site of the DPP-4 enzyme.

| Compound | Core Structure | Key Modification | IC50 (nM) for DPP-4 |

| Sitagliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Triazolopiperazine | ~20-30 |

| Neogliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2 |

This table showcases the evolution of DPP-4 inhibitors based on the this compound scaffold, demonstrating how analog generation can lead to enhanced potency.

Exploration of Multi-Targeting Strategies in Drug Design

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a growing area of interest in drug discovery. This approach can offer improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold, with its potential for diverse functionalization, presents an intriguing platform for the development of multi-target ligands.

While specific examples of multi-target drugs derived from this particular scaffold are not yet prominent in the literature, the strategy holds promise. For instance, a molecule could be designed to inhibit DPP-4 while also modulating another target involved in metabolic disease, such as a G-protein coupled receptor or another enzyme in a related pathway. The trifluorophenyl group can be a key anchor for one target, while other parts of the molecule are tailored to interact with a secondary target. The future of drug design may see the evolution of this scaffold from a single-target intermediate to a versatile platform for creating more complex, multi-targeted therapeutic agents.

Role in the Synthesis of Complex Fluorinated Organic Molecules

The 2,4,5-trifluorophenyl group is a valuable synthon in the construction of complex fluorinated organic molecules. The presence of multiple fluorine atoms can significantly influence the reactivity and conformational preferences of a molecule, making it a useful tool for fine-tuning molecular properties.

Beyond its role in sitagliptin, the this compound framework can be envisioned as a starting point for the synthesis of a variety of fluorinated heterocycles. The carboxylic acid and amino functionalities provide handles for a range of chemical transformations, allowing for the construction of more elaborate molecular architectures. The field of fluorinated heterocycles is rapidly expanding, with applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties of the trifluorophenyl ring can be harnessed to direct cyclization reactions or to impart specific electronic characteristics to the final product.

Future Research Avenues and Untapped Potential in Organic Synthesis

The future research directions for this compound derivatives are multifaceted, extending beyond the current focus on DPP-4 inhibitors. The unique properties of the trifluorophenyl moiety suggest a wealth of untapped potential in various areas of organic synthesis and medicinal chemistry.

Potential Future Research Areas:

Exploration of New Biological Targets: A significant opportunity lies in screening derivatives of this scaffold against a wider range of biological targets. The trifluorophenyl group's ability to participate in various non-covalent interactions could lead to the discovery of inhibitors for other enzyme families, such as kinases or proteases, or modulators of ion channels and receptors.

Development of Novel Agrochemicals: The principles that make the trifluorophenyl group valuable in pharmaceuticals, such as enhanced metabolic stability and target affinity, are also highly desirable in agrochemicals. Future research could explore the synthesis and biological evaluation of this compound derivatives as potential herbicides, insecticides, or fungicides.

Advanced Materials Science: The incorporation of highly fluorinated moieties can impart unique properties to materials, such as hydrophobicity and thermal stability. Derivatives of this compound could serve as building blocks for the synthesis of novel polymers or functional materials with tailored properties.

Catalyst Development: The electronic nature of the trifluorophenyl ring could be exploited in the design of new ligands for asymmetric catalysis. The development of chiral catalysts incorporating this scaffold could enable novel and efficient synthetic transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4,5-trifluorophenyl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via enzymatic cascades or chemical methods. For example, transaminase-hydrolase bifunctional enzymes (e.g., TR2E2 PluriZyme) catalyze the conversion of β-keto esters like methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into chiral β-amino acids with >99% enantiomeric excess (e.e.) under optimized conditions (pH 8.0–9.5, 60–65°C) . Chemical routes often employ Boc-protection strategies for intermediates, such as (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, which requires careful pH control and chromatography for purification . Yield optimization involves monitoring reaction kinetics and using analytical tools like HPLC to assess purity.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to resolve fluorine-induced splitting patterns. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Chiral HPLC or polarimetry (specific rotation: +13.5° to +17.5° for Boc-protected derivatives) ensures enantiopurity . For quantification, reverse-phase HPLC with UV detection is standard, with calibration against certified reference materials.

Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this compound?

- Methodological Answer : The compound is classified for industrial use only, with no acute toxicity data available. Standard precautions include using fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Fluorinated intermediates may release HF under extreme conditions; thus, emergency showers and HF-specific antidotes (e.g., calcium gluconate gel) must be accessible .

Advanced Research Questions

Q. How can enzymatic cascade systems (e.g., TR2E2 PluriZyme) be optimized for stereoselective synthesis of this compound derivatives?

- Methodological Answer : TR2E2’s dual active sites (hydrolase and transaminase) enable one-pot conversion of β-keto esters to β-amino acids. Optimization involves:

- Screening substrate specificity using kinetic assays (e.g., Km and kcat values for fluorinated analogs).

- Engineering enzyme stability via directed evolution for higher thermotolerance (>65°C) or broader pH tolerance.

- Computational docking (e.g., using Rosetta or AutoDock) to predict binding conformations of fluorinated substrates .

Q. What strategies address contradictions in stereochemical outcomes during the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid?

- Methodological Answer : Discrepancies in enantioselectivity often arise from competing non-enzymatic pathways or racemization. Mitigation strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol.

- Kinetic resolution via lipases or esterases to separate enantiomers.

- Monitoring reaction progress with in-situ circular dichroism (CD) spectroscopy to detect early-stage racemization .

Q. How do fluorine substituents influence the electronic and steric properties of this compound in medicinal chemistry applications?

- Methodological Answer : The 2,4,5-trifluorophenyl group enhances metabolic stability and modulates lipophilicity (logP). Computational studies (DFT or MD simulations) reveal fluorine’s electron-withdrawing effects, which polarize the aromatic ring and alter hydrogen-bonding interactions with biological targets. Structure-activity relationship (SAR) studies on analogs (e.g., replacing fluorine with methyl or hydroxyl groups) can quantify these effects .

Q. What computational tools are used to model the reactivity of fluorinated intermediates in multi-step syntheses?

- Methodological Answer : Density functional theory (DFT) predicts transition states and activation energies for fluorination or coupling reactions. Software like Gaussian or ORCA models substituent effects on reaction pathways. Machine learning (e.g., using RDKit descriptors) can optimize reaction conditions by training on datasets of fluorinated compound syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.